

Spectroscopic Profile of 1H-Indazole-6-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Indazole-6-carboxylic acid**

Cat. No.: **B048474**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indazole-6-carboxylic acid** (CAS No. 704-91-6), a molecule of interest for researchers, scientists, and professionals in the field of drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and data presented in structured tables for clarity and ease of comparison.

Introduction

1H-Indazole-6-carboxylic acid is a heterocyclic compound incorporating an indazole core functionalized with a carboxylic acid group. This structural motif is prevalent in many biologically active molecules, making the precise characterization of its spectroscopic properties crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide serves as a core reference for its NMR, IR, and MS data.

Spectroscopic Data

The following sections present the key spectroscopic data for **1H-Indazole-6-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **1H-Indazole-6-carboxylic acid**.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **1H-Indazole-6-carboxylic acid**, typically recorded in a deuterated solvent like DMSO-d6, reveals distinct signals for the aromatic protons and the acidic proton of the carboxylic acid and the N-H of the indazole ring.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
COOH	~13.04	Singlet (broad)	-
NH	~13.36	Singlet (broad)	-
H3	8.24 - 8.08	Multiplet	-
H7	8.24 - 8.08	Multiplet	-
H4	7.85	Doublet of doublets	8.5, 0.9
H5	7.67	Doublet of doublets	8.4, 1.3

Table 1: ¹H NMR Spectroscopic Data for **1H-Indazole-6-carboxylic acid** in DMSO-d6.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Based on data from similar indazole derivatives and general principles of ¹³C NMR spectroscopy, the predicted chemical shifts for **1H-Indazole-6-carboxylic acid** are as follows:

Carbon Assignment	Predicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)	~167
C7a	~141
C3	~135
C6	~127
C3a	~122.5
C5	~122
C4	~121
C7	~110

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1H-Indazole-6-carboxylic acid**.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **1H-Indazole-6-carboxylic acid** is characterized by the presence of broad O-H stretching vibrations from the carboxylic acid, N-H stretching from the indazole ring, and a strong C=O stretching from the carbonyl group.

Frequency (cm^{-1})	Vibrational Mode	Intensity
3258	N-H Stretch	Broad
2864, 2582	O-H Stretch (Carboxylic Acid)	Broad
1679	C=O Stretch (Carboxylic Acid)	Strong
1579, 1518	C=C Stretch (Aromatic)	Medium
1425	O-H Bend	Medium
1230	C-O Stretch	Strong
954, 857, 762, 693	C-H Bends (Aromatic)	Medium

Table 3: IR Spectroscopic Data for **1H-Indazole-6-carboxylic acid**.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1H-Indazole-6-carboxylic acid** (Molecular Weight: 162.15 g/mol), Electrospray Ionization (ESI) in positive mode is a common analysis method.

m/z (mass-to-charge ratio)	Proposed Fragment
163.0503	[M+H] ⁺
145	[M+H - H ₂ O] ⁺
117	[M+H - H ₂ O - CO] ⁺

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI) Data and Predicted Fragmentation for **1H-Indazole-6-carboxylic acid**.^[1] Aromatic carboxylic acids are known to produce prominent fragment ions from the loss of -OH and -C=O groups.^[2]

Experimental Protocols

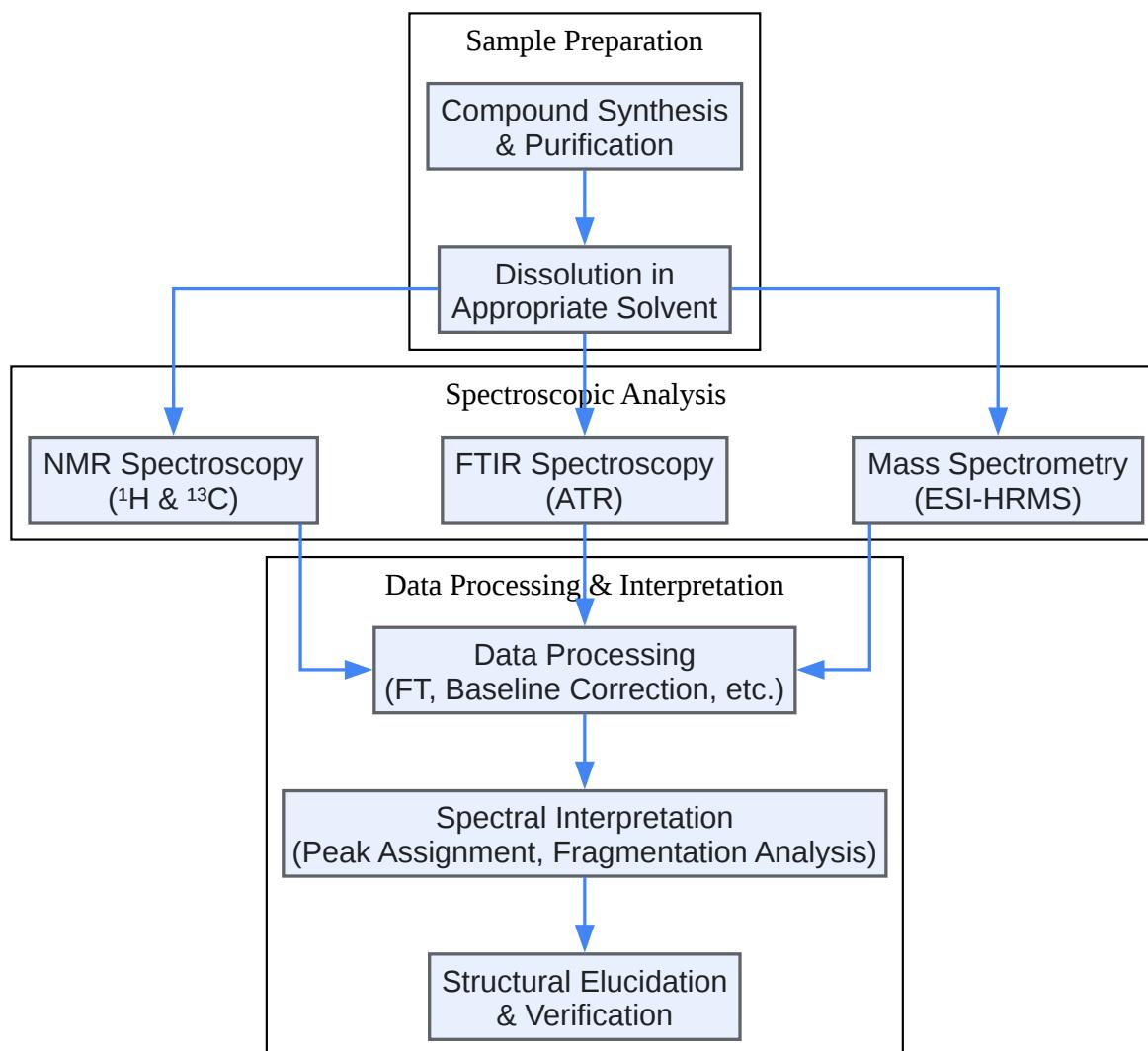
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of **1H-Indazole-6-carboxylic acid** is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ 2.50 ppm).

- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d6 (δ 39.5 ppm).
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy


- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is utilized.
- Sample Preparation (ATR method): A small amount of the solid **1H-Indazole-6-carboxylic acid** is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Instrumentation: A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.
- Sample Preparation: A dilute solution of **1H-Indazole-6-carboxylic acid** is prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 $\mu\text{g}/\text{mL}$.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode, and the data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Processing: The acquired data is processed to identify the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$) and any significant fragment ions.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **1H-Indazole-6-carboxylic acid** can be visualized as a logical progression from sample handling to final data interpretation.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1H-Indazole-6-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Indazole-6-carboxylic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048474#spectroscopic-data-of-1h-indazole-6-carboxylic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com